Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
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Overview
Description
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the use of palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Its unique structure allows it to bind selectively to target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A structurally similar compound with different functional groups.
2,5-Diazabicyclo[2.2.1]heptane: Another related compound used in medicinal chemistry and asymmetric synthesis.
Bicyclo[2.1.1]hexane: A compound with a similar bicyclic structure but different chemical properties.
Uniqueness
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H14ClNO3 |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-7(11)8-3-2-5(9-8)6(10)4-8;/h5-6,9-10H,2-4H2,1H3;1H/t5-,6+,8+;/m1./s1 |
InChI Key |
QAKFRTPCMGHCMQ-YWHDXUBYSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CC[C@@H](N1)[C@H](C2)O.Cl |
Canonical SMILES |
COC(=O)C12CCC(N1)C(C2)O.Cl |
Origin of Product |
United States |
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